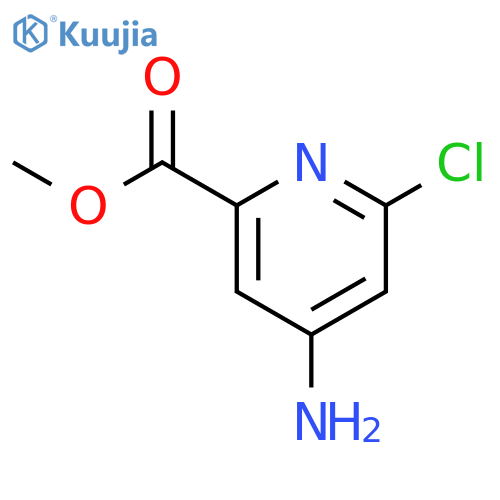

Cas no 1235475-17-8 (methyl 4-amino-6-chloropyridine-2-carboxylate)

1235475-17-8 structure

商品名:methyl 4-amino-6-chloropyridine-2-carboxylate

CAS番号:1235475-17-8

MF:C7H7ClN2O2

メガワット:186.595680475235

MDL:MFCD18206770

CID:828271

PubChem ID:53485174

methyl 4-amino-6-chloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-6-chloropicolinate

- methyl 4-amino-6-chloropyridine-2-carboxylate

- SB13065

- SY234064

- 2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester

- DB-352019

- MFCD18206770

- P17484

- AKOS023832746

- VTKRZCSODFXSCT-UHFFFAOYSA-N

- AS-54091

- methyl4-amino-6-chloropyridine-2-carboxylate

- SCHEMBL1314504

- CS-0049058

- DTXSID70704402

- 1235475-17-8

-

- MDL: MFCD18206770

- インチ: InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)

- InChIKey: VTKRZCSODFXSCT-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NC(=CC(=C1)N)Cl

計算された属性

- せいみつぶんしりょう: 186.0196052g/mol

- どういたいしつりょう: 186.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.384

methyl 4-amino-6-chloropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932909-250mg |

Methyl 4-amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 94% | 250mg |

¥954.90 | 2022-09-01 | |

| eNovation Chemicals LLC | Y1054546-10g |

2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester |

1235475-17-8 | 94% | 10g |

$2075 | 2023-09-04 | |

| Chemenu | CM243846-5g |

methyl 4-amino-6-chloropicolinate |

1235475-17-8 | 95% | 5g |

$1320 | 2022-06-13 | |

| Ambeed | A473587-100mg |

Methyl 4-amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 94% | 100mg |

$94.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09035-500MG |

methyl 4-amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 97% | 500MG |

¥ 1,386.00 | 2023-03-31 | |

| eNovation Chemicals LLC | Y1208528-100mg |

methyl 4-amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 97% | 100mg |

$110 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1208528-25G |

methyl 4-amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 97% | 25g |

$4345 | 2024-05-23 | |

| Chemenu | CM243846-250mg |

methyl 4-amino-6-chloropicolinate |

1235475-17-8 | 95% | 250mg |

$158 | 2022-06-13 | |

| eNovation Chemicals LLC | Y1054546-100mg |

2-Pyridinecarboxylic acid, 4-amino-6-chloro-, methyl ester |

1235475-17-8 | 94% | 100mg |

$130 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1190806-1g |

Methyl 4-Amino-6-chloropyridine-2-carboxylate |

1235475-17-8 | 95% | 1g |

$515 | 2023-09-01 |

methyl 4-amino-6-chloropyridine-2-carboxylate 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ping Tong Food Funct., 2020,11, 628-639

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

1235475-17-8 (methyl 4-amino-6-chloropyridine-2-carboxylate) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1235475-17-8)methyl 4-amino-6-chloropyridine-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):299.0